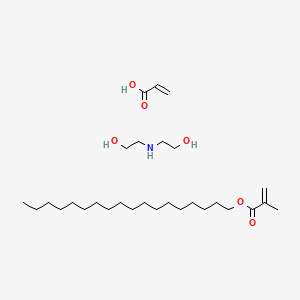
2-(2-Hydroxyethylamino)ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2,2’-iminobis(ethanol) is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the esterification of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid, and is further combined with 2,2’-iminobis(ethanol). It is known for its stability, hydrophobicity, and ability to form films, making it useful in coatings, adhesives, and other industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester involves the esterification of methacrylic acid with octadecanol. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion. The polymerization with 2-propenoic acid is achieved through free radical polymerization, often initiated by a peroxide initiator like benzoyl peroxide. The reaction conditions include maintaining a temperature range of 60-80°C to control the polymerization rate and molecular weight distribution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous reactors are often used to maintain consistent reaction conditions and high throughput. The polymerization process is carefully monitored to ensure the desired polymer properties, such as molecular weight and viscosity, are achieved. Post-polymerization, the compound is purified and formulated into various products depending on its intended application.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2,2’-iminobis(ethanol) undergoes several types of chemical reactions, including:
Oxidation: The ester groups can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the ester groups to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used for ester reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base catalyst like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
科学研究应用
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2,2’-iminobis(ethanol) has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable films and encapsulate active pharmaceutical ingredients.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its hydrophobic nature and film-forming capabilities.
作用机制
The mechanism of action of this compound is primarily based on its ability to form stable films and interact with various substrates. The ester groups in the polymer backbone provide flexibility and hydrophobicity, while the 2,2’-iminobis(ethanol) component enhances adhesion and compatibility with different materials. The molecular targets and pathways involved include interactions with surface functional groups, leading to strong adhesion and film formation.
相似化合物的比较
Similar Compounds
Octadecyl methacrylate: Similar in structure but lacks the polymeric nature and additional functional groups.
Methacrylic acid, octadecyl ester: A simpler ester without the polymeric backbone.
Acrylic acid stearyl methacrylate polymer: Similar polymer but with different ester groups.
Uniqueness
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2,2’-iminobis(ethanol) is unique due to its combination of hydrophobic ester groups and the presence of 2,2’-iminobis(ethanol), which enhances its adhesive properties and compatibility with various substrates. This makes it particularly useful in applications requiring strong adhesion and durability.
属性
CAS 编号 |
167078-15-1 |
|---|---|
分子式 |
C29H57NO6 |
分子量 |
515.8 g/mol |
IUPAC 名称 |
2-(2-hydroxyethylamino)ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C4H11NO2.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;6-3-1-5-2-4-7;1-2-3(4)5/h2,4-20H2,1,3H3;5-7H,1-4H2;2H,1H2,(H,4,5) |
InChI 键 |
NGFULHJNKBTWFG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(CO)NCCO |
相关CAS编号 |
167078-15-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















